BenchChemオンラインストアへようこそ!

ML-193

GPCR pharmacology GPR55 antagonist β-arrestin recruitment

ML-193 is a quinoline aryl sulfonamide, potent and selective GPR55 antagonist (IC50 221 nM, β-arrestin; ERK phosphorylation IC50 65 nM). Its singular scaffold class provides >27-fold selectivity over CB1, >145-fold over CB2 and GPR35, ensuring target-specific outcomes. Separating it from non-selective agents (e.g., SR141716A) and distinct chemotypes (CID16020046, ML191, ML192), ML-193's functional profile precludes confounding off-target effects. Validated in murine tMCAO stroke, 6-OHDA-lesion Parkinson's, and LPS-induced pulpitis models. Ideal for biased signaling studies and medicinal chemistry optimization.

Molecular Formula C28H25N5O4S
Molecular Weight 527.6 g/mol
Cat. No. B1676639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-193
SynonymsML-193;  ML 193;  ML193;  CID 1261822;  CID-1261822;  CID1261822.
Molecular FormulaC28H25N5O4S
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C)C
InChIInChI=1S/C28H25N5O4S/c1-16-13-17(2)26-22(14-16)23(15-25(31-26)24-7-5-6-12-29-24)27(34)30-20-8-10-21(11-9-20)38(35,36)33-28-18(3)19(4)32-37-28/h5-15,33H,1-4H3,(H,30,34)
InChIKeyHTSLEZOTMYUPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML-193 (CID 1261822) GPR55 Antagonist Compound Overview and Technical Specifications


ML-193 (CID 1261822, CAS 713121-80-3) is a quinoline aryl sulfonamide that acts as a potent and selective antagonist of the orphan G protein-coupled receptor GPR55 [1]. The compound was identified through high-throughput screening of the NIH Molecular Libraries Program and demonstrates an IC50 of 221 nM against GPR55 in β-arrestin recruitment assays [2]. ML-193 belongs to a distinct chemical scaffold class and exhibits functional antagonism of GPR55-mediated downstream signaling, including inhibition of ERK phosphorylation (IC50 = 65 nM) and blockade of PKCβII translocation [1]. The compound has been validated across multiple species, demonstrating antagonism at both human and rat GPR55 [3].

ML-193 GPR55 Antagonist: Why In-Class Substitution Risks Experimental Irreproducibility


GPR55 antagonists are not a homogeneous pharmacological class; they represent diverse chemotypes with distinct selectivity profiles, species cross-reactivity, and functional signaling bias [1]. While multiple compounds including CID16020046 (pyrazololactam core), ML191 (piperadinyloxadiazolone), and ML192 (thienopyrimidine) antagonize GPR55, they exhibit >10-fold differences in potency and fundamentally different off-target engagement patterns [2]. ML-193's quinoline aryl sulfonamide scaffold confers a unique combination of nanomolar potency (IC50 221 nM) and high selectivity ratios (>27-fold to >145-fold) that distinguish it from both earlier non-selective agents like SR141716A/AM251 and contemporaneous probes [3]. Generic substitution between these tools without experimental re-validation would introduce uncontrolled variables in target engagement, confounding data interpretation and compromising study reproducibility.

ML-193 Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Efficacy Comparisons


ML-193 Exhibits 4.9-Fold Higher GPR55 Antagonist Potency than ML-192 and Comparable Potency to ML-191 in β-Arrestin Assays

In a direct comparative high-throughput β-arrestin recruitment assay against human GPR55, ML-193 demonstrated an IC50 of 221 nM, representing 4.9-fold greater potency than the thienopyrimidine-based antagonist ML-192 (IC50 = 1080 nM) [1]. ML-193 exhibited comparable potency to the piperadinyloxadiazolone antagonist ML-191 (IC50 = 160 nM) [1]. All three compounds were evaluated under identical assay conditions within the same study, enabling direct potency ranking.

GPCR pharmacology GPR55 antagonist β-arrestin recruitment

ML-193 Demonstrates >145-Fold Selectivity for GPR55 Over CB1 and CB2, Superior to CID16020046's Unreported Selectivity Profile

ML-193 exhibits >145-fold selectivity for GPR55 antagonism over CB1 and CB2 cannabinoid receptors, and >27-fold selectivity over GPR35 [1]. In contrast, CID16020046, a widely used alternative GPR55 antagonist with a pyrazololactam core, lacks published quantitative selectivity profiling against these counter-receptors [2]. Earlier non-selective agents SR141716A and AM251 display only weak GPR55 antagonism (3.9 μM and 9.6 μM, respectively) and are primarily characterized as CB1 inverse agonists [3].

Receptor selectivity cannabinoid receptors off-target profiling

ML-193 Inhibits GPR55-Dependent ERK Phosphorylation with 3.4-Fold Enhanced Potency (IC50 65 nM) Relative to β-Arrestin Recruitment

ML-193 inhibits GPR55-dependent ERK phosphorylation with an IC50 of 65 nM, representing a 3.4-fold leftward shift in potency relative to its β-arrestin recruitment IC50 (221 nM) [1]. This functional selectivity suggests biased antagonism across different GPR55 signaling pathways. Comparative data for ML-191 and ML-192 in the ERK phosphorylation assay are not reported, preventing direct head-to-head comparison of signaling bias across the probe set.

ERK phosphorylation functional antagonism biased signaling

ML-193 Reduces Infarction Volume and Improves Neurological Outcomes in Mouse tMCAO Stroke Model at 1 μg Doses

In a mouse transient middle cerebral artery occlusion (tMCAO) model, GPR55 inactivation with ML-193 (dosed at 1 μg, initiated 6 hours post-occlusion) significantly reduced cerebral infarction volume and improved neurological deficit scores [1]. ML-193 treatment diminished CD4+ T-cell egress from the spleen and attenuated brain infiltration, while augmenting regulatory T cell (Treg) numbers in the post-stroke brain [1]. GPR55 knockout mice phenocopied these protective effects, confirming target engagement specificity [1]. No comparable in vivo efficacy data exist for ML-191, ML-192, or CID16020046 in this stroke model.

ischemia-reperfusion injury stroke neuroinflammation

ML-193 Improves Motor and Sensorimotor Deficits in 6-OHDA Rat Model of Parkinson's Disease at 1 μg Intrastriatal Dose

Intrastriatal administration of ML-193 (1 μg/rat) significantly increased time on the accelerating rotarod and decreased both latency to remove adhesive labels and slip steps in 6-OHDA-lesioned rats [1]. These improvements were observed at the lower 1 μg dose; the higher 5 μg dose did not produce consistent effects across all behavioral tests [1]. The GPR55 agonist LPI produced qualitatively similar improvements in some but not all behavioral endpoints, suggesting a complex modulatory role for GPR55 in motor control [1]. No published in vivo Parkinson's model data exist for ML-191, ML-192, or CID16020046.

Parkinson's disease motor function 6-OHDA lesion

ML-193 Validated Research Applications: Stroke, Parkinson's Disease, Neuroinflammation, and GPCR Pharmacology


Preclinical Stroke and Ischemia-Reperfusion Injury Research

ML-193 is validated for investigating GPR55-mediated spleen-brain axis signaling in stroke pathology. In mouse tMCAO models, ML-193 treatment initiated 6 hours post-occlusion reduces infarction volume and improves neurological outcomes via modulation of CD4+ T-cell trafficking and Treg accumulation [1]. The compound's high selectivity for GPR55 over cannabinoid receptors ensures that observed effects are attributable to GPR55 antagonism rather than confounding CB1/CB2 engagement [2].

Parkinson's Disease Motor Deficit and Basal Ganglia Function Studies

ML-193 enables investigation of striatal GPR55 function in motor control. Intrastriatal administration (1 μg/rat) improves rotarod performance and sensorimotor integration in 6-OHDA-lesioned rats, a validated model of Parkinson's disease pathology [3]. The compound is suitable for studies examining GPR55's modulatory role in basal ganglia circuitry and potential neuroprotective strategies in parkinsonian conditions [3].

Neuroinflammation and TLR4-MyD88-NF-κB Signaling Pathway Analysis

ML-193 attenuates LPS-induced inflammatory responses in human dental pulp cells by inhibiting TLR4-MyD88-NF-κB signaling, demonstrating utility in neuroinflammatory and pulpitis model systems [4]. The compound reduces inflammatory cytokine production (IL-6, TNF-α) and inflammatory mediator release (COX-2/PGE2, iNOS/NO) [4]. This application extends ML-193's utility beyond CNS disorders to peripheral inflammation research.

GPCR Pharmacology and Biased Signaling Research

ML-193 exhibits pathway-specific potency differences between β-arrestin recruitment (IC50 221 nM) and ERK phosphorylation inhibition (IC50 65 nM), making it a valuable tool for studying biased antagonism at GPR55 [2]. The compound's quinoline aryl sulfonamide scaffold offers a chemically tractable starting point for medicinal chemistry optimization of pharmacokinetic properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-193

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.